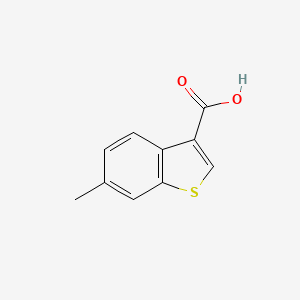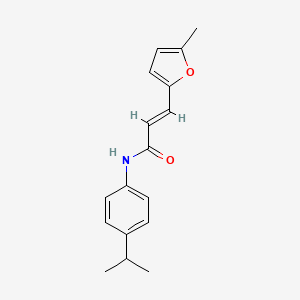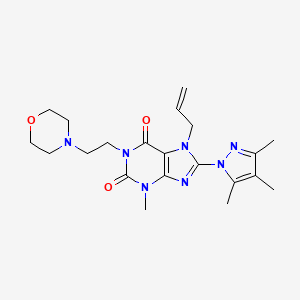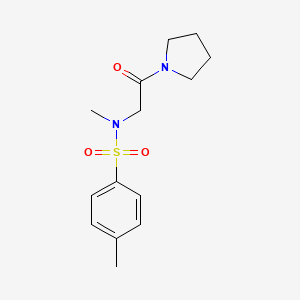
6-Methyl-1-benzothiophene-3-carboxylic acid
Overview
Description
6-Methyl-1-benzothiophene-3-carboxylic acid is an organic compound with the molecular formula C10H8O2S and a molecular weight of 192.24 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Synthetic Routes and Reaction Conditions:
Heterocyclization Reactions: One method involves the tandem rhodium-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Thioarylation: Another method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides.
Ullmann Cross Coupling: A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, can be obtained by a copper(I) bromide/1,10-phenanthroline-catalyzed Ullmann cross coupling.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, often using halogens or nitro groups as substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted benzothiophene derivatives.
Mechanism of Action
Target of Action
Derivatives of benzothiophene-3-carboxylic acids are considered a valuable molecular scaffold for medicinal chemistry . This suggests that the compound may interact with various biological targets, depending on its specific derivative and functional groups.
Mode of Action
Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets could involve similar mechanisms, leading to changes at the molecular and cellular levels.
Biochemical Pathways
Given the broad range of clinical uses of benzofuran derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known biological activities of similar compounds , it can be inferred that the compound may exert various effects at the molecular and cellular levels, potentially influencing cell growth, oxidative stress responses, and viral replication processes, among others.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-1-benzothiophene-3-carboxylic acid Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, which are structurally similar to benzothiophenes, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
6-Methyl-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
1-Benzothiophene-3-carboxylic acid: Lacks the methyl group at the 6-position, which can affect its chemical reactivity and biological activity.
6-Methyl-1-benzofuran-3-carboxylic acid: Contains an oxygen atom instead of sulfur, leading to different electronic properties and reactivity.
Uniqueness: 6-Methyl-1-benzothiophene-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzothiophene ring.
Properties
IUPAC Name |
6-methyl-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPZMCSOENSZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82787-84-6 | |
| Record name | 6-methyl-1-benzothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2901882.png)

![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2901886.png)
![4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde](/img/structure/B2901887.png)
![2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2901888.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2901890.png)
![[2-[(2-Methoxybenzoyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2901891.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2901893.png)
![Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate](/img/structure/B2901895.png)
![2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2901896.png)


![[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2901902.png)
![N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2901904.png)
